N-Acetyl-S-[N-(2-phenylethyl)thiocarbamoyl]-L-cysteine N-Acetyl-S-[N-(2-phenylethyl)thiocarbamoyl]-L-cysteine
Brand Name: Vulcanchem
CAS No.: 131918-97-3
VCID: VC0017568
InChI: InChI=1S/C14H18N2O3S2/c1-10(17)16-12(13(18)19)9-21-14(20)15-8-7-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3,(H,15,20)(H,16,17)(H,18,19)/t12-/m0/s1
SMILES: CC(=O)NC(CSC(=S)NCCC1=CC=CC=C1)C(=O)O
Molecular Formula: C14H18N2O3S2
Molecular Weight: 326.4 g/mol

N-Acetyl-S-[N-(2-phenylethyl)thiocarbamoyl]-L-cysteine

CAS No.: 131918-97-3

Reference Standards

VCID: VC0017568

Molecular Formula: C14H18N2O3S2

Molecular Weight: 326.4 g/mol

N-Acetyl-S-[N-(2-phenylethyl)thiocarbamoyl]-L-cysteine - 131918-97-3

CAS No. 131918-97-3
Product Name N-Acetyl-S-[N-(2-phenylethyl)thiocarbamoyl]-L-cysteine
Molecular Formula C14H18N2O3S2
Molecular Weight 326.4 g/mol
IUPAC Name (2R)-2-acetamido-3-(2-phenylethylcarbamothioylsulfanyl)propanoic acid
Standard InChI InChI=1S/C14H18N2O3S2/c1-10(17)16-12(13(18)19)9-21-14(20)15-8-7-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3,(H,15,20)(H,16,17)(H,18,19)/t12-/m0/s1
Standard InChIKey BPWJNEDSCLPNGK-LBPRGKRZSA-N
Isomeric SMILES CC(=O)N[C@@H](CSC(=S)NCCC1=CC=CC=C1)C(=O)O
SMILES CC(=O)NC(CSC(=S)NCCC1=CC=CC=C1)C(=O)O
Canonical SMILES CC(=O)NC(CSC(=S)NCCC1=CC=CC=C1)C(=O)O
Synonyms 2-Acetylamino-3-phenethylthiocarbamoylsulfanyl-propionic Acid;
PubChem Compound 9797425
Last Modified Nov 11 2021
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